Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate
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Description
“Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” is a chemical compound with the molecular formula C19H20O5 . It has an average mass of 328.359 Da and a monoisotopic mass of 328.131073 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” is based on its molecular formula, C19H20O5 . For a detailed structural analysis, it would be necessary to refer to resources that provide information on its atomic connectivity and stereochemistry.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not provided in the search results . Detailed information about its reactivity and the types of chemical reactions it can undergo might be found in the scientific literature or databases dedicated to chemical reactions.Safety And Hazards
Future Directions
The future directions for the use or study of “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not specified in the search results . Future directions could include potential applications, ongoing research, and areas of interest in the scientific community.
Relevant Papers The search results do not provide specific references to papers relevant to "Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate" . For a comprehensive analysis, it’s recommended to conduct a literature search in scientific databases using the compound’s name or CAS number (937602-04-5) as keywords .
properties
IUPAC Name |
methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-14(20)16-5-3-6-18(13-16)24-12-4-11-23-17-9-7-15(8-10-17)19(21)22-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRSUURBPBOTNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594793 |
Source
|
Record name | Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate | |
CAS RN |
937602-02-3 |
Source
|
Record name | Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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